molecular formula C40H27NO5 B11683062 4-(1,3,8-trioxo-4,5,6,7-tetraphenyl-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid

4-(1,3,8-trioxo-4,5,6,7-tetraphenyl-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid

Cat. No.: B11683062
M. Wt: 601.6 g/mol
InChI Key: ZRUDCFNMWQJWKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5,10-Trioxo-1,7,8,9-tetraphenyl-4-azatricyclo[5210~2,6~]dec-8-en-4-yl)benzoic acid is a complex organic compound characterized by its unique tricyclic structure and multiple phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5,10-Trioxo-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tricyclic core: This step involves the cyclization of appropriate precursors to form the tricyclic structure. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate cyclization.

    Introduction of phenyl groups: Phenyl groups are introduced through electrophilic aromatic substitution reactions. Common reagents include phenyl halides and Lewis acids as catalysts.

    Attachment of the benzoic acid moiety: The final step involves the coupling of the tricyclic core with benzoic acid. This can be achieved through esterification or amidation reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,5,10-Trioxo-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or remove them entirely.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids such as aluminum chloride, boron trifluoride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

4-(3,5,10-Trioxo-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,5,10-Trioxo-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(8,9-bis(4-methoxyphenyl)-3,5,10-trioxo-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid
  • Methyl 4-(8,9-bis(4-methoxyphenyl)-3,5,10-trioxo-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate

Uniqueness

4-(3,5,10-Trioxo-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid is unique due to its specific tricyclic structure and the presence of multiple phenyl groups. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C40H27NO5

Molecular Weight

601.6 g/mol

IUPAC Name

4-(3,5,10-trioxo-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoic acid

InChI

InChI=1S/C40H27NO5/c42-35-33-34(36(43)41(35)30-23-21-27(22-24-30)37(44)45)40(29-19-11-4-12-20-29)32(26-15-7-2-8-16-26)31(25-13-5-1-6-14-25)39(33,38(40)46)28-17-9-3-10-18-28/h1-24,33-34H,(H,44,45)

InChI Key

ZRUDCFNMWQJWKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3(C4C(C2(C3=O)C5=CC=CC=C5)C(=O)N(C4=O)C6=CC=C(C=C6)C(=O)O)C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.